2-Bromo-4-(difluoromethyl)-5-methylpyridine
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Overview
Description
2-Bromo-4-(difluoromethyl)-5-methylpyridine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom, two fluorine atoms, and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethyl)-5-methylpyridine typically involves halogenation and fluorination reactions. One common method includes the bromination of 4-(difluoromethyl)-5-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the implementation of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(difluoromethyl)-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
2-Bromo-4-(difluoromethyl)-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethyl)-5-methylpyridine involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(difluoromethyl)-1-fluorobenzene: Similar in structure but with a fluorine atom instead of a methyl group on the pyridine ring.
2-Bromo-4,6-difluoroaniline: Contains an aniline group instead of a pyridine ring.
2-Bromo-4-(difluoromethyl)aniline hydrochloride: Similar structure with an aniline group and hydrochloride salt form.
Uniqueness
2-Bromo-4-(difluoromethyl)-5-methylpyridine is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C7H6BrF2N |
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Molecular Weight |
222.03 g/mol |
IUPAC Name |
2-bromo-4-(difluoromethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H6BrF2N/c1-4-3-11-6(8)2-5(4)7(9)10/h2-3,7H,1H3 |
InChI Key |
CMGFITMFECXHRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C(F)F)Br |
Origin of Product |
United States |
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